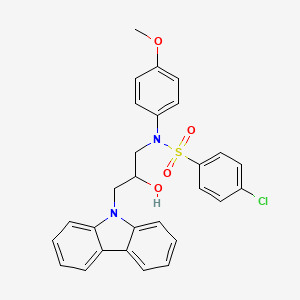![molecular formula C34H26BrNO2 B11686310 2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11686310.png)
2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes bromophenyl, butylphenyl, and phenyl groups attached to a benzoisoindole core
Métodos De Preparación
The synthesis of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoisoindole core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the butylphenyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Final cyclization and oxidation steps: These steps are necessary to form the final isoindole structure and ensure the correct oxidation state of the compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can be used to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its unique electronic properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
Chemical Biology: It can serve as a probe or tool compound for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE depends on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE include other isoindole derivatives and polycyclic aromatic compounds. Some examples are:
2-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: This compound has a methoxy group instead of a butyl group, which can affect its electronic properties and reactivity.
2-(4-CHLOROPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical behavior and applications.
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: This compound has a different substitution pattern on the benzoisoindole core, leading to variations in its properties and uses.
The uniqueness of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE lies in its specific combination of substituents and the resulting electronic and structural characteristics, making it suitable for a wide range of applications in different scientific fields.
Propiedades
Fórmula molecular |
C34H26BrNO2 |
|---|---|
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C34H26BrNO2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9H2,1H3 |
Clave InChI |
HYMBELPZUFQTET-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)



![2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11686296.png)
![4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11686301.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11686304.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11686306.png)
